molecular formula C20H20F2N4O2 B13368330 1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368330
M. Wt: 386.4 g/mol
InChI Key: WTDCFTUFXJFOKY-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a mesityl group, and a difluoromethoxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common method starts with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with mesityl chloride and a triazole derivative under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may target matrix metalloproteinases (MMPs) involved in angiogenesis, thereby inhibiting tumor growth and metastasis .

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

  • 1-[4-(Difluoromethoxy)phenyl]ethanamine
  • 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
  • 1-(4-(p-Tolyloxy)phenyl)ethanamine
  • 1-(4-(4-Bromophenoxy)phenyl)ethanamine

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C20H20F2N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,4,6-trimethylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H20F2N4O2/c1-11-9-12(2)17(13(3)10-11)24-19(27)18-23-14(4)26(25-18)15-5-7-16(8-6-15)28-20(21)22/h5-10,20H,1-4H3,(H,24,27)

InChI Key

WTDCFTUFXJFOKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F)C

Origin of Product

United States

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